molecular formula C13H16N4O2S B13474131 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

Cat. No.: B13474131
M. Wt: 292.36 g/mol
InChI Key: TUERIQYEKOJLIK-UHFFFAOYSA-N
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Description

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes an azide group and a sulfonyl group. The presence of these functional groups makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the azidoheteroarylation of [1.1.1]propellane. In this strategy, the azido radical is generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing bicyclo[1.1.1]pentane species .

Another method involves the photocatalytic Minisci reaction, which uses mild conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is particularly useful for synthesizing heterocycle-functionalized bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes.

Chemical Reactions Analysis

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves the formation of reactive intermediates such as nitrenes and radicals. These intermediates can interact with various molecular targets and pathways, leading to the desired chemical transformations. The azide group plays a crucial role in generating these intermediates, while the sulfonyl group influences the reactivity and stability of the compound.

Comparison with Similar Compounds

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an azide group and a sulfonyl group, which provides a distinct reactivity profile and makes it valuable for various applications.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

1-azido-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C13H16N4O2S/c1-10-2-4-12(5-3-10)20(18,19)17-8-11-6-13(7-11,9-17)15-16-14/h2-5,11H,6-9H2,1H3

InChI Key

TUERIQYEKOJLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3)(C2)N=[N+]=[N-]

Origin of Product

United States

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